N,1,6-trimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N,1,6-trimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1,6-trimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of 5-phenyl-1H-pyrazole-4-carbaldehyde with 1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine under acidic conditions. The reaction is often catalyzed by trifluoroacetic acid, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes the formation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization at specific positions to introduce the phenyl and methyl groups. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,1,6-trimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further explored for their biological activities .
Scientific Research Applications
N,1,6-trimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as a kinase inhibitor, particularly in cancer research.
Medicine: Potential therapeutic agent for the treatment of various cancers due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the ATP-binding site of CDK2, preventing the
Properties
IUPAC Name |
N,1,6-trimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7/c1-12-21-17(15-10-20-25(3)18(15)22-12)24(2)11-14-9-19-23-16(14)13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHQRVUHEOGVJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N(C)CC3=C(NN=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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